BenchChemオンラインストアへようこそ!

1-{[2-(2,4-Dichlorophenyl)ethyl]amino}-3-phenoxypropan-2-ol

anti-persister potency Pseudomonas aeruginosa combination therapy

1-{[2-(2,4-Dichlorophenyl)ethyl]amino}-3-phenoxypropan-2-ol (designated SPI009) is a synthetic, small-molecule phenoxypropanolamine derivative (C17H19Cl2NO2, MW 340.25) that was identified through a high-content screen of 23,909 compounds for its ability to eliminate antibiotic-tolerant persister cells of Pseudomonas aeruginosa in combination with ofloxacin. Unlike conventional antibiotics that fail against dormant persister subpopulations, SPI009 directly kills persisters through extensive bacterial membrane damage, restores antibiotic sensitivity in multidrug-resistant strains, and exhibits broad-spectrum activity across ESKAPE pathogens.

Molecular Formula C17H19Cl2NO2
Molecular Weight 340.24
CAS No. 1008671-41-7
Cat. No. B2456660
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-{[2-(2,4-Dichlorophenyl)ethyl]amino}-3-phenoxypropan-2-ol
CAS1008671-41-7
Molecular FormulaC17H19Cl2NO2
Molecular Weight340.24
Structural Identifiers
SMILESC1=CC=C(C=C1)OCC(CNCCC2=C(C=C(C=C2)Cl)Cl)O
InChIInChI=1S/C17H19Cl2NO2/c18-14-7-6-13(17(19)10-14)8-9-20-11-15(21)12-22-16-4-2-1-3-5-16/h1-7,10,15,20-21H,8-9,11-12H2
InChIKeyJCAAXTHZODTZFD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

SPI009 (CAS 1008671-41-7): A Structurally Validated Anti-Persister Small Molecule for Gram-Negative Pathogen Research and Combination Therapy Development


1-{[2-(2,4-Dichlorophenyl)ethyl]amino}-3-phenoxypropan-2-ol (designated SPI009) is a synthetic, small-molecule phenoxypropanolamine derivative (C17H19Cl2NO2, MW 340.25) that was identified through a high-content screen of 23,909 compounds for its ability to eliminate antibiotic-tolerant persister cells of Pseudomonas aeruginosa in combination with ofloxacin [1]. Unlike conventional antibiotics that fail against dormant persister subpopulations, SPI009 directly kills persisters through extensive bacterial membrane damage, restores antibiotic sensitivity in multidrug-resistant strains, and exhibits broad-spectrum activity across ESKAPE pathogens [2]. The compound is supplied at analytical purity ≥95% and is exclusively intended for laboratory research use in anti-persister drug discovery programs, mechanism-of-action studies, and preclinical combination therapy development.

Why Closely Related Phenoxypropanolamine Analogs Cannot Substitute for SPI009 in Anti-Persister Research Applications


The anti-persister activity of phenoxypropanolamine derivatives is exquisitely sensitive to structural modifications. In the original structure–activity relationship (SAR) study, 19 chemical analogs of the parent hit compound SPI001 were tested at an identical concentration (200 µM, equivalent to 68 µg/mL) in combination with ofloxacin (10 µg/mL) against P. aeruginosa persisters. Only three analogs—SPI009, SPI015, and SPI016—showed enhanced anti-persister activity relative to SPI001 [1]. Among these, SPI009 uniquely carries a phenethyl residue at the R4 position rather than a benzyl group, and this structural feature is strongly correlated with superior activity, as SPI009 produced an approximately 7,200-fold reduction in the persister fraction compared to ofloxacin treatment alone [1]. Substituting SPI009 with SPI001, SPI015, SPI016, or any other commercially available analog would result in a measurable loss of potency, a narrower spectrum of action across Gram-negative ESKAPE pathogens, or a failure to directly kill persister cells through membrane disruption [2]. Generic interchange is therefore not scientifically justified without confirmatory activity data in the specific assay system of interest.

Quantitative Differentiation Evidence for SPI009 (CAS 1008671-41-7) Versus Structural Analogs and Conventional Antibiotics


SPI009 Achieves up to 10⁶-Fold Persister Reduction in Combination with Antibiotics Versus Ofloxacin Alone—Outperforming All Structural Analogs in the SPI Series

SPI009, in combination with mechanistically distinct classes of antibiotics, reduced the number of P. aeruginosa persisters by up to 10⁶-fold (1,000,000-fold) in both laboratory strains and clinical isolates [1]. This represents a massive amplification of anti-persister activity compared to treatment with the antibiotic ofloxacin alone, which leaves a substantial persister fraction intact. Among the structurally related SPI series, SPI009 was the most potent analog, producing an approximately 7,200-fold persister reduction at 200 µM relative to ofloxacin alone, surpassing SPI001 (the parent hit), SPI015, and SPI016 [1]. This quantitative superiority is directly attributable to the unique phenethyl substitution on the R4 position, absent in all other analogs.

anti-persister potency Pseudomonas aeruginosa combination therapy SAR

SPI009 Sensitizes Antibiotic-Resistant P. aeruginosa Strains, Achieving 5.3–7.8 Log Reduction in Survival Versus 0.8–2.8 Log for Ofloxacin Alone

In ofloxacin-resistant P. aeruginosa strain PA62, addition of SPI009 at 17 µg/mL or 34 µg/mL to ofloxacin at 4× MIC reduced bacterial survival by 5.3 ± 0.9 and 7.8 ± 0.9 log units, respectively, whereas ofloxacin alone at 4× MIC caused only a 0.8 ± 0.9 log decrease [1]. At 8× MIC of ofloxacin, the combination with SPI009 completely eradicated the bacterial culture, while ofloxacin alone achieved only a 2.8 ± 0.9 log reduction. A comparable sensitization effect was observed in polymyxin B-resistant P. aeruginosa 9BR, where 17 µg/mL SPI009 combined with 4× MIC polymyxin B completely eradicated the culture [1]. In polymyxin B-resistant Burkholderia cenocepacia K56-2, the combination achieved 4.9–5.2 log reductions [1].

antibiotic resistance reversal ofloxacin-resistant Pseudomonas aeruginosa adjuvant therapy

Broad-Spectrum Anti-Persister Activity Across ESKAPE Pathogens Distinguishes SPI009 from Narrow-Spectrum Alternative Anti-Persister Compounds

SPI009 combined with clinically relevant antibiotics produced log reductions ranging from 1.5 ± 0.1 to 6.6 ± 0.5 log units across seven of eight tested ESKAPE and clinically relevant species, including S. aureus (6.6 ± 0.5 log at 34 µg/mL), E. faecium (6.2 ± 1.3 log), B. cenocepacia (5.4 ± 0.5 log), and complete eradication of K. pneumoniae [1]. In contrast, the alternative anti-persister compound C10 was characterized exclusively against Escherichia coli persisters and requires persister reversion to an antibiotic-sensitive state for activity [2]. Halogenated phenazines, while effective against Gram-positive persister cells (≥99.9% killing of MRSA, MRSE, VRE), have not demonstrated comparable activity against Gram-negative P. aeruginosa persisters [3].

broad-spectrum ESKAPE pathogens anti-persister gram-positive gram-negative

SPI009 Achieves up to 6.6 Log Reduction in Mature P. aeruginosa Biofilms, Outperforming Ofloxacin and Demonstrating Standalone Biofilm Eradication Capacity

SPI009 demonstrated potent, dose-dependent biofilm eradication activity against mature P. aeruginosa biofilms, achieving 4.2 ± 0.6, 6.2 ± 0.6, and 6.6 ± 0.6 log reductions in biofilm survival at 34, 68, and 136 µg/mL, respectively [1]. In comparison, the conventional anti-pseudomonal antibiotic ofloxacin at 10 µg/mL caused a 4.5 ± 1 log reduction [1]. Notably, SPI009 at 68 µg/mL exceeded ofloxacin's maximal biofilm killing by approximately 1.7 log units (≈50-fold greater reduction), and at 136 µg/mL achieved a 2.1 log unit advantage (≈125-fold). Additionally, SPI009 fully inhibited biofilm formation at 68 µg/mL in P. aeruginosa and produced 6.4 ± 0.6 log reduction in S. aureus biofilm formation at the same concentration [1].

biofilm eradication Pseudomonas aeruginosa anti-biofilm persister cells

In Vivo Efficacy: SPI009 Combination Therapy Improves C. elegans Survival from 46.6% (Ciprofloxacin Alone) to 73.8% in P. aeruginosa Gut Infection Model

In a C. elegans gut infection model using P. aeruginosa PA14, addition of 8.5 µg/mL SPI009 to 5× MIC ciprofloxacin significantly increased 6-day nematode survival from 46.6% (ciprofloxacin alone) to 73.8% (P = 0.0001 vs. ciprofloxacin alone) [1]. SPI009 alone at 8.5 µg/mL provided only 19.0% survival, and the untreated infected control showed 8.5% survival (91.5% killing within 6 days). The combination therapy thus improved survival by 27.2 percentage points over the antibiotic alone and by 54.8 percentage points over SPI009 alone, demonstrating a synergistic in vivo benefit that cannot be achieved with either agent individually [1].

in vivo efficacy Caenorhabditis elegans combination therapy preclinical infection model

Prioritized Research and Industrial Application Scenarios for SPI009 (CAS 1008671-41-7) Based on Quantitatively Validated Differentiation


Anti-Persister Drug Target Deconvolution and Mechanism-of-Action Studies in P. aeruginosa

SPI009's direct membrane-damaging mode of action—confirmed by liposome leakage assays and membrane permeability studies demonstrating rapid impairment of both outer and inner bacterial membranes [1]—provides a well-characterized chemical probe for studying persister cell vulnerability. Unlike C10, which passively relies on persister reversion to an antibiotic-sensitive state [2], SPI009 actively and directly kills persisters, enabling unambiguous target deconvolution and mechanism-of-action studies focused on membrane integrity pathways, MexCD-OprJ efflux pump involvement, and persister-specific lipid bilayer composition [1].

Adjunct Compound for Antibiotic Resistance Reversal and Resensitization Screening Panels

SPI009's demonstrated ability to reduce survival of ofloxacin-resistant P. aeruginosa by 5.3–7.8 log units when combined with ofloxacin, compared to 0.8–2.8 log for ofloxacin alone [3], makes it an ideal positive control and tool compound for antibiotic resistance reversal screening campaigns. It is particularly valuable for high-throughput screens aimed at identifying novel adjuvants that restore fluoroquinolone or polymyxin B sensitivity in multidrug-resistant Gram-negative clinical isolates, where complete culture eradication was achieved with SPI009 combination therapy [3].

Biofilm Eradication Model Development for Chronic Wound and CF Lung Infection Research

With 6.2–6.6 log reduction in mature P. aeruginosa biofilms at 68–136 µg/mL, outperforming ofloxacin by approximately 50–125-fold [3], and confirmed activity in a clinically relevant chronic wound biofilm model (1.6–2.0 log reduction at 34–68 µg/mL) [3], SPI009 is uniquely suited as a reference standard for biofilm eradication assays. It is also a candidate for formulation studies targeting topical anti-biofilm therapies for chronic wound infections, burn wounds, and cystic fibrosis airway biofilm models where conventional antibiotics consistently underperform.

In Vivo Preclinical Combination Therapy Studies in Immunocompromised Infection Models

The 27.2-percentage-point survival improvement over ciprofloxacin alone in the C. elegans P. aeruginosa gut infection model (73.8% vs. 46.6%, P = 0.0001) [3] positions SPI009 as a high-priority adjuvant candidate for in vivo combination therapy studies. This evidence supports progression to murine infection models (e.g., neutropenic thigh, pneumonia, or biofilm implant models) where SPI009 can be evaluated alongside standard-of-care antibiotics to quantify pharmacokinetic/pharmacodynamic (PK/PD) indices and assess resistance emergence rates under combination therapy pressure [3].

Quote Request

Request a Quote for 1-{[2-(2,4-Dichlorophenyl)ethyl]amino}-3-phenoxypropan-2-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.